7-(2-(N,N-Diethyldithiocarbamoyl)ethyl)-1,3-dimethylxanthine
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Overview
Description
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is a complex organic compound with a unique structure that combines elements of carbamodithioic acid and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester typically involves the reaction of diethyl carbamodithioate with a purine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, with solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted esters and purine derivatives.
Scientific Research Applications
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, diethyl-, ethyl ester
- Carbamodithioic acid, diethyl-, propyl ester
Uniqueness
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is unique due to its combination of carbamodithioic acid and purine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
180301-43-3 |
---|---|
Molecular Formula |
C14H21N5O2S2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H21N5O2S2/c1-5-18(6-2)14(22)23-8-7-19-9-15-11-10(19)12(20)17(4)13(21)16(11)3/h9H,5-8H2,1-4H3 |
InChI Key |
WDIRJZXAQSLJGW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
180301-43-3 | |
Synonyms |
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6 -dioxo-7H-purin-7-yl)ethyl ester |
Origin of Product |
United States |
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